molecular formula C18H12Cl2N2O B13806549 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one

Cat. No.: B13806549
M. Wt: 343.2 g/mol
InChI Key: BFIVVDFEHOSPHM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, an imidazole ring, and a phenylprop-2-en-1-one moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol, with sodium hydroxide as the catalyst . The reaction mixture is stirred at room temperature, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CYP51, which is crucial in the biosynthesis of ergosterol, a key component of the cell membrane in certain parasites . This inhibition disrupts the cell membrane integrity, leading to the death of the parasite. Additionally, the compound’s imidazole ring allows it to form stable complexes with metal ions, further enhancing its biological activity .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H

InChI Key

BFIVVDFEHOSPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

Origin of Product

United States

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